3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide
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Overview
Description
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound may be studied for its interactions with specific biological targets.
Medicine
Medicinal chemistry research focuses on the potential therapeutic applications of this compound. Pyrazole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-chlorophenyl)pyrazole-4-carboxamide
- 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methylphenyl)pyrazole-4-carboxamide
Uniqueness
The uniqueness of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide lies in its specific substitution pattern. The presence of bromine, fluorine, and cyanoethyl groups imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4O/c20-14-4-1-3-13(11-14)18-17(12-25(24-18)10-2-9-22)19(26)23-16-7-5-15(21)6-8-16/h1,3-8,11-12H,2,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUAXYKMEBWACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)F)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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